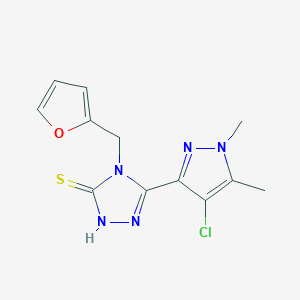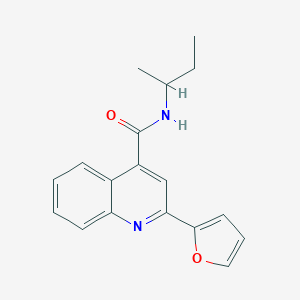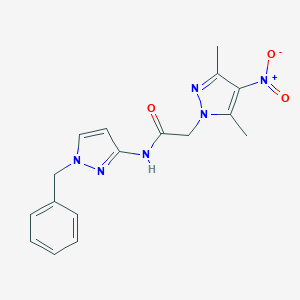
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities.
Mécanisme D'action
The mechanism of action of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or pathways involved in the growth and proliferation of cancer cells, fungi, or bacteria.
Biochemical and physiological effects:
Studies have shown that this compound has potential biochemical and physiological effects. This compound has been shown to induce apoptosis or cell death in cancer cells, inhibit the growth of fungi and bacteria, and modulate certain signaling pathways involved in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential to selectively target cancer cells, fungi, or bacteria. This compound may also have lower toxicity compared to other chemotherapeutic agents. However, one limitation is the need for further studies to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for the study of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the development of analogs or derivatives with improved efficacy and selectivity. Another direction is the investigation of the potential use of this compound in combination with other chemotherapeutic agents or therapies. Additionally, further studies are needed to determine the potential use of this compound in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-(2-furylmethyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol with a suitable reagent. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases.
Propriétés
Formule moléculaire |
C12H12ClN5OS |
|---|---|
Poids moléculaire |
309.78 g/mol |
Nom IUPAC |
3-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H12ClN5OS/c1-7-9(13)10(16-17(7)2)11-14-15-12(20)18(11)6-8-4-3-5-19-8/h3-5H,6H2,1-2H3,(H,15,20) |
Clé InChI |
OLLDYWCBGXVHIR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2CC3=CC=CO3)Cl |
SMILES canonique |
CC1=C(C(=NN1C)C2=NNC(=S)N2CC3=CC=CO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)

![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
